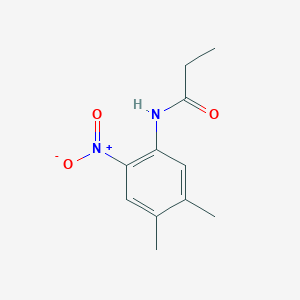
N-(4,5-dimethyl-2-nitrophenyl)propanamide
説明
N-(4,5-dimethyl-2-nitrophenyl)propanamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to uncouple oxidative phosphorylation in mitochondria.
作用機序
N-(4,5-dimethyl-2-nitrophenyl)propanamide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. This leads to an uncoupling of oxidative phosphorylation, which results in increased heat production and decreased ATP synthesis. The mechanism of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide is similar to that of other mitochondrial uncouplers such as 2,4-dinitrophenol and carbonyl cyanide m-chlorophenyl hydrazone.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,5-dimethyl-2-nitrophenyl)propanamide are primarily related to its ability to uncouple oxidative phosphorylation in mitochondria. This results in increased heat production and decreased ATP synthesis, which can lead to changes in energy metabolism and thermogenesis. Studies have shown that N-(4,5-dimethyl-2-nitrophenyl)propanamide can increase energy expenditure and promote weight loss in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(4,5-dimethyl-2-nitrophenyl)propanamide in lab experiments is its ability to uncouple oxidative phosphorylation in a dose-dependent manner. This allows for precise control over the degree of mitochondrial uncoupling, which is important for studying the effects of mitochondrial uncoupling on metabolism and thermogenesis. However, one of the limitations of using N-(4,5-dimethyl-2-nitrophenyl)propanamide is its potential toxicity. High doses of N-(4,5-dimethyl-2-nitrophenyl)propanamide can lead to mitochondrial damage and cell death.
将来の方向性
There are several future directions for research on N-(4,5-dimethyl-2-nitrophenyl)propanamide. One area of research is the development of safer and more effective mitochondrial uncouplers for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the investigation of the role of mitochondrial uncoupling in aging and age-related diseases. Finally, there is a need for further research on the mechanisms of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide and other mitochondrial uncouplers, as well as their potential applications in other areas of research such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(4,5-dimethyl-2-nitrophenyl)propanamide is a chemical compound that has been widely used in scientific research as a mitochondrial uncoupler. Its ability to uncouple oxidative phosphorylation in mitochondria has been used to study the effects of mitochondrial uncoupling on metabolism, thermogenesis, and energy expenditure. While there are some limitations to its use, N-(4,5-dimethyl-2-nitrophenyl)propanamide has significant potential for further research in the areas of metabolic disorders, aging, and other diseases.
科学的研究の応用
N-(4,5-dimethyl-2-nitrophenyl)propanamide has been extensively used in scientific research as a mitochondrial uncoupler. Its ability to uncouple oxidative phosphorylation in mitochondria has been used to study the effects of mitochondrial uncoupling on metabolism, thermogenesis, and energy expenditure. It has also been used to study the role of mitochondrial uncoupling in the development of obesity, diabetes, and other metabolic disorders.
特性
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYMDHMPOQAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



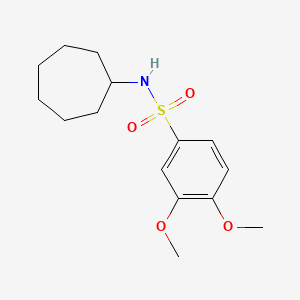
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4018875.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
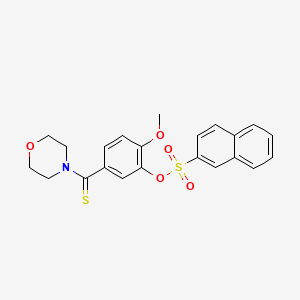
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)
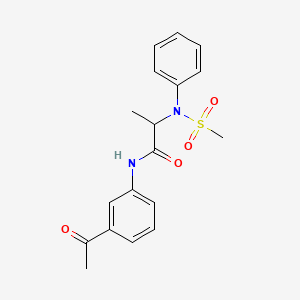

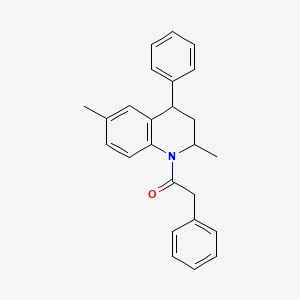
![4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4018964.png)
![4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4018966.png)
![N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)